molecular formula C12H10N2O2 B1312806 Carbamic acid, 4-pyridinyl-, phenyl ester CAS No. 20951-01-3

Carbamic acid, 4-pyridinyl-, phenyl ester

Cat. No. B1312806
CAS RN: 20951-01-3
M. Wt: 214.22 g/mol
InChI Key: ASYPRKQJWDKLCV-UHFFFAOYSA-N
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Description

Carbamic acid, 4-pyridinyl-, phenyl ester is a chemical compound. The molecular formula is C7H7NO2 and the molecular weight is 137.1360 . It is a derivative of carbamic acid, which is also known as aminoformic acid or aminocarboxylic acid .

Scientific Research Applications

Antimicrobial Activity

Phenyl N-pyridin-4-ylcarbamate has been studied for its potential in combating various bacterial and fungal strains. Research indicates that derivatives of this compound exhibit variable and modest antimicrobial activity, which could be further optimized for therapeutic use .

Synthesis of Heterocyclic Compounds

The compound serves as a precursor in the synthesis of new heterocyclic compounds. These heterocycles, containing the pyridine ring, are associated with diverse pharmacological properties, including antimicrobial, anticonvulsant, and anti-HIV activities .

Development of Antifungal Agents

Benzothiazoles, which can be synthesized using Phenyl N-pyridin-4-ylcarbamate, show promising antifungal properties. This application is significant in the development of new antifungal therapies, addressing the increasing resistance to existing treatments .

Antiproliferative and Antitumor Applications

Compounds derived from Phenyl N-pyridin-4-ylcarbamate have been explored for their antiproliferative effects, which could lead to potential antitumor applications. This is particularly important in the search for novel cancer treatments .

Piperazine Derivative Synthesis

Phenyl N-pyridin-4-ylcarbamate is used to prepare piperazine derivatives, which are widely used in treating intestinal worms. These derivatives also have applications as antibacterial, antimicrobial, anti-HIV, and cytotoxic agents .

Mass Spectrometry Analysis

The molecular structure and mass of Phenyl N-pyridin-4-ylcarbamate can be analyzed using mass spectrometry. This is crucial for understanding the compound’s properties and potential modifications for specific applications .

properties

IUPAC Name

phenyl N-pyridin-4-ylcarbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10N2O2/c15-12(14-10-6-8-13-9-7-10)16-11-4-2-1-3-5-11/h1-9H,(H,13,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ASYPRKQJWDKLCV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OC(=O)NC2=CC=NC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20943243
Record name Phenyl pyridin-4(1H)-ylidenecarbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20943243
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

214.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Carbamic acid, 4-pyridinyl-, phenyl ester

CAS RN

20951-01-3
Record name Carbamic acid, N-4-pyridinyl-, phenyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=20951-01-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Carbamic acid, 4-pyridinyl-, phenyl ester
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020951013
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Phenyl pyridin-4(1H)-ylidenecarbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20943243
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To a solution of phenyl chloroformate (5.64 g) in dichloromethane (70 ml) was added a solution of 4-aminopyridine (2.84 g) and triethylamine (5.02 ml) in dichloromethane (100 ml) dropwise under cooling on an ice-water bath. After stirring for 1 hour, the solvents were removed under reduced pressure. A residue was diluted with dichloromethane (200 ml) and water (200 ml). An organic phase was separated and washed with water and brine. After drying with magnesium sulfate, the solvents were removed under reduced pressure. The reaction mixture was diluted with diisopropyl ether and the precipitates were filtered. After rinse with diethyl ether, O-phenyl N-(4-pyridyl)carbamate (5.07 g) was obtained.
Quantity
5.64 g
Type
reactant
Reaction Step One
Quantity
2.84 g
Type
reactant
Reaction Step One
Quantity
5.02 mL
Type
reactant
Reaction Step One
Quantity
70 mL
Type
solvent
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

The title compound was prepared by following the procedure of example 462 step 6 using 4-aminopyridine and phenyl chloroformate. Yield 6 g, 534% yield.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
534%

Synthesis routes and methods III

Procedure details

A solution of 4 aminopyridine (0.6 g, 6.37 mmol) in dichloromethane (15 ml) is treated with triethylamine (0.89 ml, 6.37 mmol) followed by phenylchloroformate (0.80 ml, 6.37 mmol) and then stirred at room temperature for 3 days. The reaction mixture is partitioned between dichloromethane and aqueous sodium bicarbonate. The organic phase is dried over magnesium sulphate and evaporated to afford pyridin-4-yl-carbamic acid phenyl ester.
Quantity
0.6 g
Type
reactant
Reaction Step One
Quantity
0.89 mL
Type
reactant
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One
Quantity
0.8 mL
Type
reactant
Reaction Step Two

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